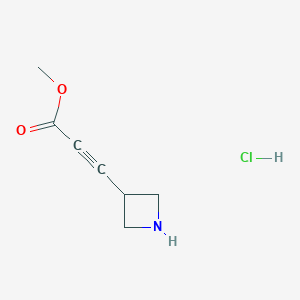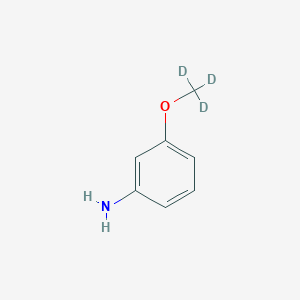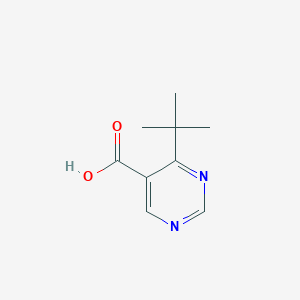
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Méthodes De Préparation
The synthesis of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyl-1H-1,3-benzodiazole with ethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper iodide. The mixture is heated to around 140°C for several hours to yield the desired product .
Analyse Des Réactions Chimiques
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzodiazoles.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other benzodiazole derivatives such as:
4-(1H-1,3-benzodiazol-2-yl)phenylmethanol: This compound has a similar benzodiazole core but differs in its functional groups.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-amine: Another benzodiazole derivative with a different substituent at the 2-position.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C15H17Cl2N3 |
|---|---|
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
2-(4-phenyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-10-9-14-17-13-8-4-7-12(15(13)18-14)11-5-2-1-3-6-11;;/h1-8H,9-10,16H2,(H,17,18);2*1H |
Clé InChI |
XHNJVLWPHRRULE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)


![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)

![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)

![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)


